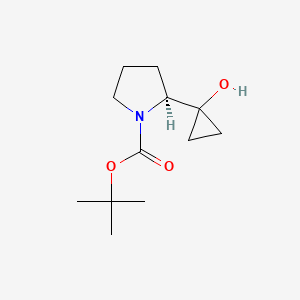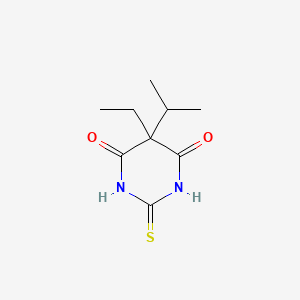![molecular formula C8H12N2O2 B14014546 4-Amino-2-[(2-hydroxyethyl)amino]phenol CAS No. 206646-29-9](/img/structure/B14014546.png)
4-Amino-2-[(2-hydroxyethyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-[(2-hydroxyethyl)amino]phenol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of phenol and is characterized by the presence of an amino group and a hydroxyethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(2-hydroxyethyl)amino]phenol typically involves the reaction of 4-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[(2-hydroxyethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-[(2-hydroxyethyl)amino]phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers and resins, where its functional groups can participate in polymerization reactions.
Mechanism of Action
The mechanism of action of 4-Amino-2-[(2-hydroxyethyl)amino]phenol involves its interaction with various molecular targets. The amino and hydroxyethylamino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-[(2-hydroxyethyl)amino]phenol include:
2-Aminophenol: A simpler analog with only an amino group attached to the phenol ring.
4-Aminophenol: Another analog with the amino group in the para position relative to the hydroxyl group.
4-(2-Hydroxyethyl)phenol: A compound with a hydroxyethyl group attached to the phenol ring.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyethylamino group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wider range of applications and interactions compared to its simpler analogs.
Properties
CAS No. |
206646-29-9 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-amino-2-(2-hydroxyethylamino)phenol |
InChI |
InChI=1S/C8H12N2O2/c9-6-1-2-8(12)7(5-6)10-3-4-11/h1-2,5,10-12H,3-4,9H2 |
InChI Key |
PRVKSXDMKVXNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)





![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)




![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
